![molecular formula C26H23Cl2N3O3 B281989 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid targets the EGFR tyrosine kinase, which is a key signaling protein involved in cell growth and division. By inhibiting the activity of this protein, 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid prevents cancer cells from proliferating and spreading.
Biochemical and Physiological Effects:
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is that it is a small molecule inhibitor, which makes it easier to administer and study in laboratory experiments. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid. One area of research is to further investigate its potential as a therapeutic agent in cancer treatment, particularly in combination with other cancer treatments. Another area of research is to study its potential as a treatment for other diseases, such as inflammatory diseases and autoimmune disorders. Additionally, further research is needed to better understand the molecular mechanisms underlying its effects on cancer cells.
Métodos De Síntesis
The synthesis of 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid involves several steps, including the reaction of 2,3-dichloroaniline with piperazine to form 4-(2,3-dichlorophenyl)-1-piperazine, which is then reacted with 4-bromoaniline to produce 4-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid.
Aplicaciones Científicas De Investigación
4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and ovarian cancer cells. In addition, 4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
Fórmula molecular |
C26H23Cl2N3O3 |
|---|---|
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
(E)-4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C26H23Cl2N3O3/c27-22-7-4-8-23(25(22)28)31-15-13-30(14-16-31)20-11-9-19(10-12-20)29-24(32)17-21(26(33)34)18-5-2-1-3-6-18/h1-12,17H,13-16H2,(H,29,32)(H,33,34)/b21-17+ |
Clave InChI |
ACHTWIVPFRIFJT-HEHNFIMWSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)
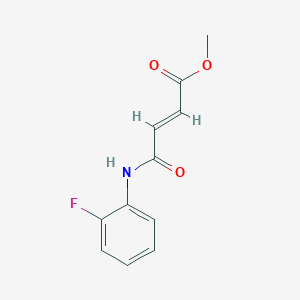
![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
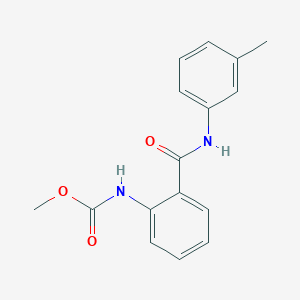
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)

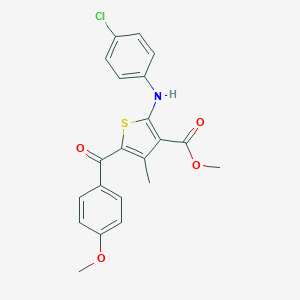
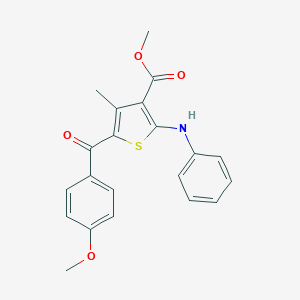
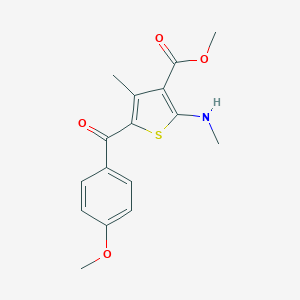
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)
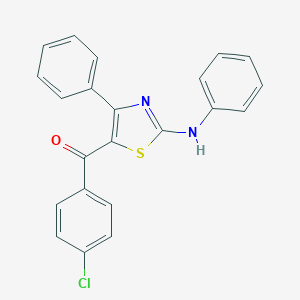
![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)